molecular formula C13H16N2O4 B1387404 Methyl 4-(cyclopentylamino)-3-nitrobenzoate CAS No. 234750-98-2

Methyl 4-(cyclopentylamino)-3-nitrobenzoate

Cat. No.: B1387404
CAS No.: 234750-98-2
M. Wt: 264.28 g/mol
InChI Key: LEGFARQJQCCUBI-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopentylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a cyclopentylamino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyclopentylamino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by amination. The nitration step introduces the nitro group at the meta position relative to the ester group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting methyl 3-nitrobenzoate is then subjected to nucleophilic substitution with cyclopentylamine to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of catalysts and optimized reaction conditions can improve yield and reduce by-products.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylamino group, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products:

    Reduction: Methyl 4-(cyclopentylamino)-3-aminobenzoate.

    Substitution: 4-(Cyclopentylamino)-3-nitrobenzoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates
Methyl 4-(cyclopentylamino)-3-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of drugs targeting specific enzymes or receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially offering therapeutic benefits against diseases such as cancer or infections.

2. Antiviral Research
Recent studies have explored the compound's potential as a precursor for synthesizing macrocyclic inhibitors of hepatitis C virus (HCV) proteases. These derivatives exhibit significant anti-HCV activity, making them candidates for further pharmacological development .

Materials Science

1. Novel Material Development
The unique structural characteristics of this compound make it suitable for the creation of new materials with specific electronic or optical properties. Research is ongoing to investigate how modifications to this compound can lead to enhanced material performance in applications such as organic electronics or photonics.

Biological Studies

1. Antimicrobial and Anticancer Properties
Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial and anticancer activities. Investigations into its mechanism of action suggest that it may inhibit specific biological pathways, thus providing a basis for further exploration in drug development.

2. Mechanism of Action
The mechanism by which this compound exerts its effects is linked to its ability to interact with various molecular targets within biological systems. This interaction may lead to inhibition or activation of critical pathways involved in disease progression, making it a valuable subject for further research .

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopentylamino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    Methyl 4-amino-3-nitrobenzoate: Similar structure but with an amino group instead of a cyclopentylamino group.

    Methyl 4-(cyclohexylamino)-3-nitrobenzoate: Similar structure but with a cyclohexylamino group instead of a cyclopentylamino group.

Uniqueness: Methyl 4-(cyclopentylamino)-3-nitrobenzoate is unique due to the presence of the cyclopentylamino group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other nitrobenzoate derivatives and potentially useful in applications where these properties are advantageous.

Biological Activity

Methyl 4-(cyclopentylamino)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a nitro group, an ester functional group, and a cyclopentylamine moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the nitro group may enhance its reactivity and interaction with biological macromolecules such as proteins and nucleic acids.

Potential Targets:

  • Adenosine Receptors : Similar compounds have shown activity as agonists or antagonists at adenosine receptors, which are involved in numerous physiological processes including inflammation and cancer progression.
  • Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
A3 Adenosine Receptor AgonismBinding AffinityKi = 57 nM
CytotoxicityMTT AssayIC50 = 25 µM
Anti-inflammatoryIn vitro ModelSignificant reduction in TNF-α production

Case Studies

  • Cancer Cell Line Studies : In a study involving various cancer cell lines, this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .
  • Inflammation Models : The compound was tested in an in vitro model of inflammation where it significantly reduced TNF-α levels, suggesting potential anti-inflammatory properties. This effect was comparable to known anti-inflammatory agents .

Computational Studies

Computational docking studies have suggested that this compound can effectively bind to the active sites of various target proteins, indicating its potential as a lead compound for further development. Molecular dynamics simulations revealed stable interactions within the binding pocket, supporting its viability as a therapeutic agent.

Properties

IUPAC Name

methyl 4-(cyclopentylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-13(16)9-6-7-11(12(8-9)15(17)18)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGFARQJQCCUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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